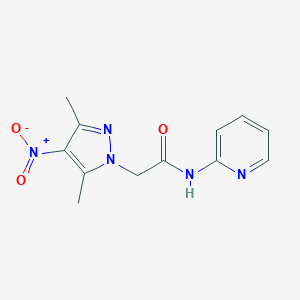

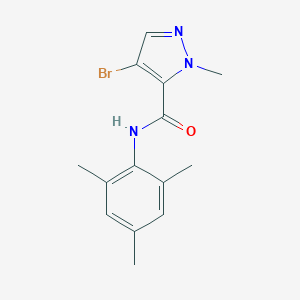

![molecular formula C13H16N4O3 B213730 N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide](/img/structure/B213730.png)

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide, also known as ADMA (asymmetric dimethylarginine), is a naturally occurring molecule in the human body that plays a crucial role in regulating nitric oxide (NO) production. ADMA is synthesized by the enzyme protein arginine methyltransferase (PRMT) and can inhibit NO production by competing with L-arginine for the enzyme nitric oxide synthase (NOS).

Mecanismo De Acción

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibits NO production by competing with L-arginine for the active site of NOS. NOS is an enzyme that converts L-arginine to NO, which is a potent vasodilator and anti-inflammatory molecule. When N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels are elevated, NOS is unable to produce enough NO, leading to endothelial dysfunction and an increased risk of cardiovascular disease.

Biochemical and Physiological Effects:

In addition to its role in endothelial dysfunction, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been shown to have other biochemical and physiological effects. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can inhibit the growth of certain cancer cells by decreasing their ability to produce NO. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can also modulate the immune system by regulating the production of cytokines and chemokines. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been found to be involved in the regulation of insulin secretion and glucose metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a useful tool for studying endothelial dysfunction and the role of NO in cardiovascular disease. However, there are some limitations to using N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in lab experiments. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide is a small molecule that can easily diffuse across cell membranes, making it difficult to target specific tissues or organs. Additionally, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels can be affected by a variety of factors, including diet, exercise, and medication use, which can make it challenging to control for confounding variables in experiments.

Direcciones Futuras

There are several future directions for N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide research. One area of interest is the development of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide inhibitors as a potential treatment for cardiovascular disease. Another area of research is the role of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the regulation of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide synthesis and metabolism, which could lead to new therapeutic targets for a variety of diseases.

Métodos De Síntesis

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be synthesized in the laboratory by reacting N-acetylanthranilic acid with N,N-dimethylurea in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide. The purity of N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide can be confirmed by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide has been extensively studied in the field of cardiovascular disease, as it is known to be a biomarker of endothelial dysfunction. Endothelial dysfunction is a condition in which the cells that line the blood vessels are unable to produce enough NO, leading to a decrease in vasodilation and an increase in vascular inflammation. N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide levels have been found to be elevated in patients with hypertension, diabetes, and atherosclerosis, all of which are associated with endothelial dysfunction.

Propiedades

Nombre del producto |

N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide |

|---|---|

Fórmula molecular |

C13H16N4O3 |

Peso molecular |

276.29 g/mol |

Nombre IUPAC |

N-(6-acetamido-1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide |

InChI |

InChI=1S/C13H16N4O3/c1-7(18)14-9-5-11-12(6-10(9)15-8(2)19)17(4)13(20)16(11)3/h5-6H,1-4H3,(H,14,18)(H,15,19) |

Clave InChI |

FHQAKZBATDRZRF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C2C(=C1)N(C(=O)N2C)C)NC(=O)C |

SMILES canónico |

CC(=O)NC1=CC2=C(C=C1NC(=O)C)N(C(=O)N2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

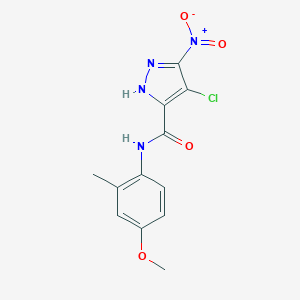

![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)

![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)

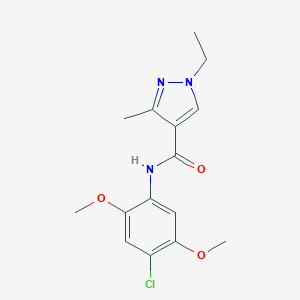

![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)

![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)

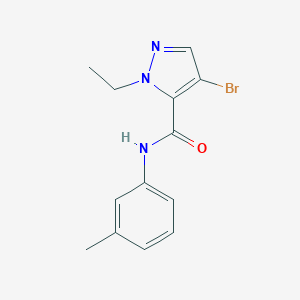

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)